1,5-Dimethyl-2,5-dihydro-1H-pyrrole-3-carboxamide
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Overview
Description
1H-Pyrrole-3-carboxamide, 2,5-dihydro-1,5-dimethyl- is a heterocyclic organic compound It belongs to the pyrrole family, which is characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-1,5-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with acyl chlorides under basic conditions to form the corresponding acyl pyrrole. This intermediate can then be further reacted with amines to produce the desired carboxamide derivative. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the production of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-1,5-dimethyl- may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-1,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into pyrrole derivatives with different functional groups.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1H-Pyrrole-3-carboxamide, 2,5-dihydro-1,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-1,5-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxamide: Similar structure but with the carboxamide group at a different position.
2,5-Dimethylpyrrole: Lacks the carboxamide group but shares the dimethyl substitution pattern.
1H-Indole-3-carboxamide: Contains an indole ring instead of a pyrrole ring.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-1,5-dimethyl- is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H12N2O |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
1,5-dimethyl-2,5-dihydropyrrole-3-carboxamide |
InChI |
InChI=1S/C7H12N2O/c1-5-3-6(7(8)10)4-9(5)2/h3,5H,4H2,1-2H3,(H2,8,10) |
InChI Key |
GNCRYMJUJBSRCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CN1C)C(=O)N |
Origin of Product |
United States |
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